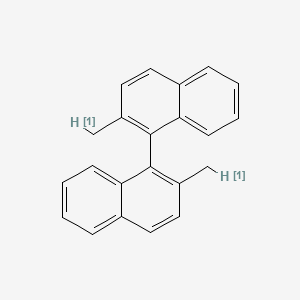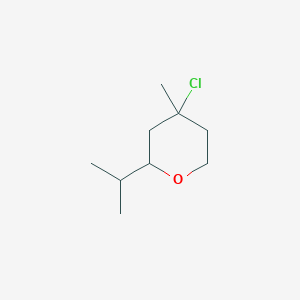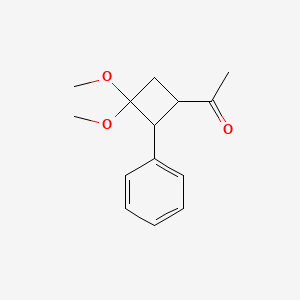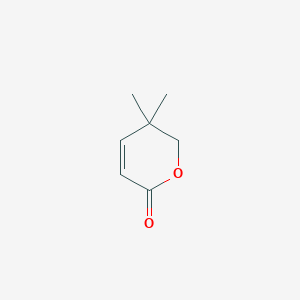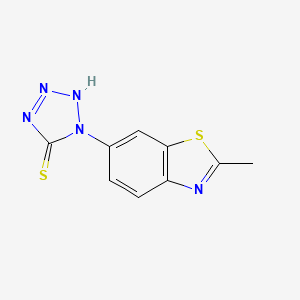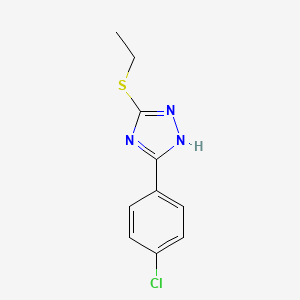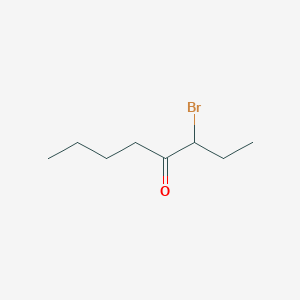
3-Bromooctan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromooctan-4-one is an organic compound with the molecular formula C8H15BrO It is a brominated ketone, characterized by the presence of a bromine atom at the third carbon and a ketone group at the fourth carbon of an octane chain
Synthetic Routes and Reaction Conditions:
Halogenation of Octan-4-one: One common method to synthesize this compound involves the halogenation of octan-4-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the third carbon position.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) reacts with 3-bromo-1-octene followed by oxidation to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The ketone group in this compound can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the ketone group is further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at moderate temperatures.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted octan-4-one derivatives.
Reduction: Formation of 3-bromo-4-octanol.
Oxidation: Formation of 3-bromo-4-octanoic acid.
Applications De Recherche Scientifique
3-Bromooctan-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Bromooctan-4-one largely depends on its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The ketone group can participate in various redox reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and proteins, disrupting their normal function.
Comparaison Avec Des Composés Similaires
3-Chlorooctan-4-one: Similar structure but with a chlorine atom instead of bromine.
3-Iodooctan-4-one: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.
4-Bromo-2-octanone: Bromine atom is at a different position, leading to different reactivity and applications.
Uniqueness: 3-Bromooctan-4-one is unique due to the specific positioning of the bromine atom and the ketone group, which imparts distinct reactivity patterns and potential applications. Its balance of reactivity and stability makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
57246-66-9 |
|---|---|
Formule moléculaire |
C8H15BrO |
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
3-bromooctan-4-one |
InChI |
InChI=1S/C8H15BrO/c1-3-5-6-8(10)7(9)4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
BVBSDQIMQMXFPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


